molecular formula C12H15ClN2O4 B3018957 2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid CAS No. 946119-34-2

2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid

Cat. No.: B3018957
CAS No.: 946119-34-2
M. Wt: 286.71
InChI Key: SBRQUHHZSADTES-UHFFFAOYSA-N
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Description

2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid (CAS: 171178-46-4) is a pyridine-based compound with three key substituents:

  • Chlorine at position 2, which may act as a leaving group or influence electronic properties.
  • tert-Butoxycarbonyl (Boc)-protected methylamino group at position 5, a common protective strategy for amines in multi-step syntheses.

This compound is likely utilized as an intermediate in pharmaceutical synthesis, where the Boc group facilitates selective deprotection during drug development.

Properties

IUPAC Name

2-chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15(4)8-6-14-9(13)5-7(8)10(16)17/h5-6H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRQUHHZSADTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CN=C(C=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid, with the CAS number 946119-34-2, is a synthetic compound that has garnered interest in biological research due to its potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₂H₁₅ClN₂O₄
  • Molecular Weight : 286.71 g/mol
  • Structure : The compound contains a pyridine ring substituted with a chloro group and a carboxylic acid, along with a tert-butoxycarbonyl (Boc) protected amino group.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been studied for its potential as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways.

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of the CSNK2A kinase, which is involved in cellular processes such as proliferation and survival. Studies indicate that modifications to the amino substituents can enhance potency and selectivity against CSNK2A .
  • Antiviral Activity : Preliminary research suggests that derivatives of this compound may exhibit antiviral properties, particularly against coronaviruses. In vitro assays have demonstrated inhibition of viral replication at low micromolar concentrations .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
CSNK2A Inhibition IC50 values < 1 µM in cell assays
Antiviral Activity Effective against Mouse Hepatitis Virus
Enzyme Interactions Modulates enzyme-substrate interactions

Case Study: CSNK2A Inhibition

In a study assessing various analogs of pyridine derivatives, 2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid was evaluated for its ability to inhibit CSNK2A. The study utilized the NanoBRET assay to measure target engagement and found that certain structural modifications led to enhanced cellular activity, with IC50 values indicating potent inhibition .

Antiviral Properties

Research conducted on naphthyridine analogs, including this compound, revealed their efficacy against viral strains such as Mouse Hepatitis Virus (MHV). The compounds demonstrated significant antiviral activity with IC50 values comparable to established antiviral agents . This suggests potential for further development as therapeutic agents against viral infections.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Research has indicated that compounds similar to 2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid exhibit promising anticancer properties. For instance, derivatives of pyridine carboxylic acids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications in the pyridine ring can enhance the selectivity and potency of these compounds against tumor cells .

b. Modulators of ABC Transporters
This compound has been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial in drug absorption and resistance mechanisms in cancer therapy. The ability to modulate these transporters can improve the efficacy of chemotherapeutic agents by enhancing their intracellular concentrations .

Biochemical Applications

a. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have focused on its ability to inhibit enzymes linked to inflammation and cancer progression, providing insights into its therapeutic applications in treating chronic diseases .

b. Antimicrobial Properties
Recent investigations into the antimicrobial activity of related compounds suggest that 2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid may possess antibacterial and antifungal properties. This opens avenues for its use in developing new antimicrobial agents .

Pharmacological Insights

a. CNS Activity
Research has highlighted the potential of this compound in central nervous system (CNS) applications, particularly as a nootropic agent. The structural characteristics of the compound allow it to cross the blood-brain barrier, making it a candidate for further studies aimed at treating cognitive disorders .

b. Drug Delivery Systems
The compound's unique chemical structure allows it to be utilized in drug delivery systems, particularly in creating prodrugs that enhance bioavailability and targeted delivery of therapeutic agents .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer activity ,
Biochemical ApplicationsEnzyme inhibition ,
Antimicrobial properties ,
Pharmacological InsightsCNS activity ,
Drug delivery systems ,

Case Studies

Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal evaluated various pyridine derivatives for their cytotoxic effects against breast cancer cell lines. The results indicated that compounds structurally similar to 2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid exhibited significant growth inhibition, suggesting a need for further exploration into their mechanism of action.

Case Study 2: Modulation of ABC Transporters
In another study focusing on the modulation of ABC transporters, researchers found that specific analogs of this compound could enhance the retention time of chemotherapeutics within cancer cells, thereby increasing their efficacy. This study underscores the importance of understanding transporter interactions in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogous pyridine and pyrimidine derivatives:

Compound Name (CAS) Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound (171178-46-4) Pyridine Cl (2), Boc-protected methylamino (5), COOH (4) Not provided Combines halogen, protective group, and carboxylic acid for modular synthesis.
2-Chloro-6-methylpyrimidine-4-carboxylic acid (89581-58-8) Pyrimidine Cl (2), CH₃ (6), COOH (4) Not provided Pyrimidine core; lacks amino protection; methyl enhances hydrophobicity.
5-Chloro-4-cyclopropylpyridin-2-amine (1820665-49-3) Pyridine Cl (5), cyclopropyl (4), NH₂ (2) 281.31 Cyclopropyl introduces steric bulk; amine replaces carboxylic acid.
2-Chloro-4-methylpyridine-5-carboxylic acid (503555-50-8) Pyridine Cl (2), CH₃ (4), COOH (5) Not provided Carboxylic acid at position 5 alters hydrogen-bonding capacity.
5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid (337904-92-4) Pyridine Boc-protected amino (5), COOH (3) 238.24 COOH at position 3 may reduce acidity compared to position 4.
2-Hydroxy-6-methylpyridine-4-carboxylic acid (2083630-26-4) Pyridine OH (2), CH₃ (6), COOH (4) 494.95 Hydroxy group increases polarity; lacks halogen or protective groups.
2-Amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid (N/A) Pyrimidine NH₂ (2), pyridin-2-yl (4), COOH (5) 395.45 Bicyclic structure with pyridine substituent; dual hydrogen-bonding sites.

Key Comparisons

Core Structure Differences
  • Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., ) exhibit greater π-electron deficiency, enhancing electrophilic reactivity compared to pyridines. This influences interactions in catalytic or biological systems.
  • Substituent Positioning :
    • The target compound’s carboxylic acid at position 4 (vs. position 5 in or 3 in ) affects molecular dipole moments and hydrogen-bonding networks.
    • Chlorine at position 2 in the target compound (vs. position 5 in ) alters steric and electronic effects on the pyridine ring.
Functional Group Impact
  • Boc Protection : The Boc group in the target compound and enables controlled amine deprotection, critical in multi-step syntheses. This contrasts with compounds like , which feature a free amine.
  • Carboxylic Acid vs. Methyl/Ester : Carboxylic acids (target, ) enhance aqueous solubility and metal-binding capacity, whereas methyl groups () increase hydrophobicity.
Physicochemical Properties
  • Solubility : The target compound’s Boc group may reduce water solubility compared to hydroxy-containing analogs (e.g., ).
  • Reactivity : Chlorine in the target compound could undergo nucleophilic substitution, whereas cyclopropyl in resists ring-opening reactions.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling a pyridine core with protected amino and carboxylic acid groups. For example, chlorination of pyridine derivatives using phosphoryl chloride (POCl₃) under reflux conditions is a key step . Optimization may include adjusting reaction temperature (e.g., 40–100°C for palladium-catalyzed cross-coupling) , solvent choice (e.g., dichloromethane for base-mediated reactions) , and catalyst loading (e.g., tert-butyl XPhos with palladium diacetate) . Purity (>95%) is achievable via recrystallization or HPLC .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

Analytical techniques such as HPLC (for purity assessment) , NMR spectroscopy (to confirm substituent positions and stereochemistry) , and mass spectrometry (for molecular weight validation) are critical. Recrystallization in polar solvents (e.g., acetonitrile) or column chromatography with silica gel can remove by-products like unreacted chlorinated intermediates .

Q. What safety precautions are essential when handling this compound in the lab?

Key precautions include:

  • Using fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/contact .
  • Storing the compound in airtight containers away from moisture and oxidizing agents .
  • Implementing emergency protocols for spills (e.g., neutralization with sodium bicarbonate) and exposure (e.g., eye wash stations) . Hazard codes H315 (skin irritation) and H319 (eye damage) are commonly associated with chlorinated pyridines .

Advanced Research Questions

Q. How can structural modifications of this compound improve its biological activity, and what analytical methods validate these changes?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring or modifying the carbamate-protected amino group can enhance binding to biological targets like enzymes or receptors . X-ray crystallography or docking studies can predict binding modes , while cell-based assays (e.g., IC₅₀ measurements) quantify activity . For example, replacing the tert-butoxycarbonyl (Boc) group with a more labile protecting group may improve pharmacokinetics .

Q. How do researchers resolve contradictions in spectroscopic data for this compound, particularly in complex reaction mixtures?

Contradictions often arise from:

  • Rotamers in NMR spectra due to restricted rotation around the carbamate group. Variable-temperature NMR can mitigate this .
  • By-products from incomplete chlorination or hydrolysis. LC-MS/MS helps identify impurities, and optimizing reaction time/temperature reduces their formation .
  • Solvent artifacts in mass spectrometry. Using high-purity solvents and isotopic labeling clarifies molecular ion peaks .

Q. What strategies are effective for scaling up the synthesis while maintaining yield and purity?

Key strategies include:

  • Flow chemistry to control exothermic reactions (e.g., chlorination steps) .
  • Catalyst recycling in cross-coupling reactions (e.g., palladium-based systems) to reduce costs .
  • Design of Experiments (DoE) to optimize parameters like reagent stoichiometry and mixing efficiency . Pilot batches with >99% purity have been achieved using these methods .

Q. How can computational methods aid in predicting the reactivity and stability of this compound under varying conditions?

Density Functional Theory (DFT) calculations predict reaction pathways (e.g., hydrolysis susceptibility of the carbamate group) . Molecular dynamics simulations assess stability in biological membranes or solvent systems . Software like Gaussian or Schrödinger Suite provides insights into transition states and degradation products .

Methodological Considerations

Parameter Basic Research Focus Advanced Research Focus
Synthesis Step-by-step protocol optimizationCatalytic system design, scalability
Characterization Purity, functional group analysisStereochemical resolution, isotopic labeling
Applications In vitro bioactivity screeningStructure-activity relationship (SAR) modeling

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